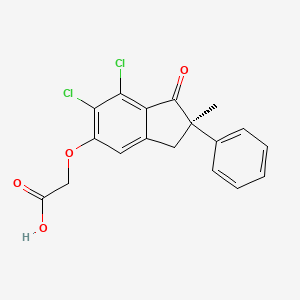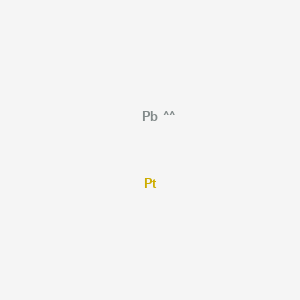
Lead;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead;platinum is a compound that combines the properties of lead and platinum. Lead is a heavy metal known for its high density and malleability, while platinum is a precious metal renowned for its resistance to corrosion and catalytic properties. The combination of these two metals results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lead;platinum compounds typically involves the reaction of lead salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where lead nitrate and platinum chloride are dissolved in water and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through electrochemical methods. This involves the electroplating of lead and platinum onto a substrate, followed by annealing to form a homogeneous compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to ensure the desired properties of the final product.
化学反应分析
Types of Reactions
Lead;platinum compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and platinum oxide.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Metal salts or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Lead oxide and platinum oxide.
Reduction: Metallic lead and platinum.
Substitution: New metal or ligand complexes with lead or platinum.
科学研究应用
Lead;platinum compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical diagnostics.
Medicine: Studied for their anticancer properties, particularly in targeting and destroying cancer cells.
Industry: Employed in the production of high-performance materials and coatings due to their excellent mechanical and chemical properties.
作用机制
The mechanism by which lead;platinum compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are due to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy.
Anticancer Activity: this compound compounds can bind to DNA and disrupt its replication, leading to cell death. This is particularly useful in targeting cancer cells.
Imaging and Diagnostics: The high atomic number of lead and platinum makes these compounds effective in enhancing contrast in imaging techniques.
相似化合物的比较
Lead;platinum compounds can be compared with other similar compounds, such as:
Lead;gold: Similar in terms of density and malleability but lacks the catalytic properties of platinum.
Platinum;iridium: Both are precious metals with excellent catalytic properties, but iridium is more resistant to corrosion.
Lead;titanium: Titanium adds strength and corrosion resistance but does not have the catalytic properties of platinum.
List of Similar Compounds
- Lead;gold
- Platinum;iridium
- Lead;titanium
This compound stands out due to its unique combination of high density, malleability, and catalytic properties, making it valuable in a wide range of applications.
属性
CAS 编号 |
56780-50-8 |
|---|---|
分子式 |
PbPt |
分子量 |
402 g/mol |
IUPAC 名称 |
lead;platinum |
InChI |
InChI=1S/Pb.Pt |
InChI 键 |
JGLNNORWOWUYFX-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
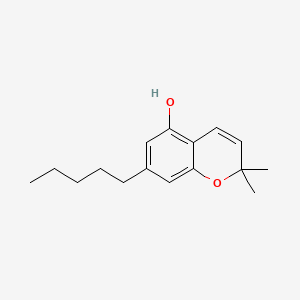
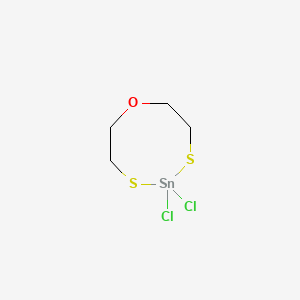

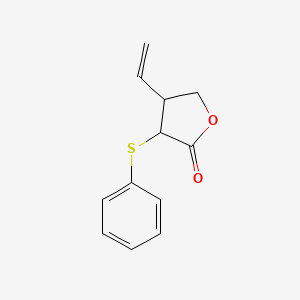
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
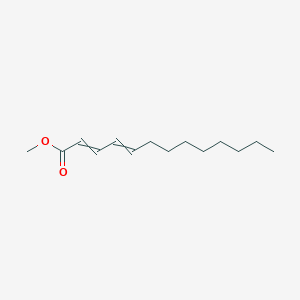
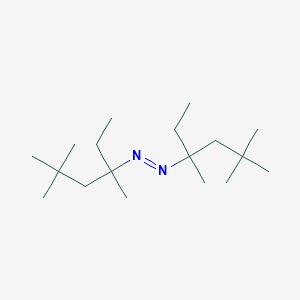

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

